molecular formula C7H12N2S B189682 4-Tert-butyl-1,3-thiazol-2-amine CAS No. 74370-93-7

4-Tert-butyl-1,3-thiazol-2-amine

Cat. No.: B189682
CAS No.: 74370-93-7
M. Wt: 156.25 g/mol
InChI Key: CUWZBHVYLVGOAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-1,3-thiazol-2-amine typically involves the reaction of tert-butylamine with a thiazole precursor. One common method includes the cyclization of a suitable precursor in the presence of sulfur and nitrogen sources under controlled conditions. For instance, the reaction of tert-butylamine with 2-bromoacetylthiazole in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Tert-butyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: It is being investigated for its potential therapeutic effects, including its role in drug development for various diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 4-Tert-butyl-1,3-thiazol-2-amine is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it particularly effective in certain applications, such as its enhanced stability and reactivity in chemical reactions compared to its analogs .

Properties

IUPAC Name

4-tert-butyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWZBHVYLVGOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370159
Record name 4-tert-Butyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74370-93-7
Record name 4-tert-Butyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-bromo-3,3-dimethyl-2-butanone (5.03 g, 28.1 mmol), thiourea (2.35 g, 30.9 mmol) and ethanol (30 mL) was refluxed for 1.5 hours. After cooling, the reaction mixture was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. After the organic layer was washed with water and brine, dried over anhydrous sodium sulfate, the residue obtained by evaporation under reduced pressure was purified by chromatography on silica gel (hexane:ethyl acetate=2:1 →1:1) to give the title compound (3.99 g, 90.9%) as a yellowish white powder.
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90.9%

Synthesis routes and methods II

Procedure details

1-Bromo-3,3-dimethyl-butan-2-one (300 mg, 1.7 mmol) was dissolved in 10 mL of EtOH. To this solution was added thiourea (1.7 mmol, 129 mg) followed by NaOAc (3.4 mmol, 279 mg). This mixture was stirred at room temperature overnight. The reaction mixture was evaporated under reduced pressure and used without any further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step Two
Name
Quantity
279 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of BTA and how has it been studied computationally?

A1: The research paper focuses on the theoretical investigation of BTA's structure and vibrational properties using computational chemistry methods. [] While it doesn't detail specific applications or interactions with biological targets, it sheds light on the molecule's fundamental characteristics. The study utilizes Hartree-Fock (HF) and Density Functional Theory (DFT) employing the B3LYP functional along with the 6-311+G basis set to model BTA. [] These calculations provide insights into the molecule's geometry, vibrational frequencies, and thermodynamic properties.

Q2: How well do the computational predictions align with experimental findings for BTA?

A2: The study compares the computationally predicted vibrational frequencies of BTA with those obtained experimentally using FTIR spectroscopy. [] The results indicate a strong correlation between the calculated and observed vibrational wavenumbers, particularly those derived using the B3LYP method. [] This agreement suggests the computational models employed effectively capture key structural and vibrational characteristics of BTA.

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